N-ethyl-4-fluoro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
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Overview
Description
N-ethyl-4-fluoro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-fluoro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor.
N-alkylation: The N-ethyl group can be introduced through N-alkylation using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Amide Formation: The final step involves the formation of the amide bond by reacting the quinoline derivative with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-fluoro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-ethyl-4-fluoro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Research: Used as a probe to study biological pathways and molecular interactions.
Pharmaceuticals: Potential use in the development of new drugs targeting specific diseases.
Industry: Applications in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-ethyl-4-fluoro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity, or interact with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-3-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
- 6-fluoro-4-oxo-1,4-dihydroquinoline derivatives
Uniqueness
N-ethyl-4-fluoro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability
Properties
IUPAC Name |
N-ethyl-4-fluoro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-2-22(19(24)13-7-9-16(20)10-8-13)12-15-11-14-5-3-4-6-17(14)21-18(15)23/h3-11H,2,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZAHRMIMWDZTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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